molecular formula C15H21N3O B1584692 伯氨喹 CAS No. 90-34-6

伯氨喹

货号: B1584692
CAS 编号: 90-34-6
分子量: 259.35 g/mol
InChI 键: INDBQLZJXZLFIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Clinical Applications

  • Radical Cure of P. vivax and P. ovale :
    • Primaquine is essential for preventing relapses in patients with P. vivax and P. ovale malaria due to its ability to eliminate hypnozoites.
    • A systematic review indicated that primaquine significantly reduces the risk of relapse compared to placebo or no treatment over extended follow-up periods .
  • Mass Drug Administration (MDA) :
    • Recent studies have evaluated primaquine's role in mass drug administration strategies aimed at eliminating P. vivax malaria in low-endemicity areas.
    • A proof-of-concept study demonstrated the effectiveness and safety of primaquine MDA (pMDA), suggesting its potential as a public health intervention .
  • Combination Therapy :
    • Combining primaquine with other antimalarials (e.g., artemisinin-based therapies) enhances treatment efficacy against acute malaria episodes while ensuring radical cure through subsequent primaquine administration .

Safety and Pharmacogenomics

G6PD Deficiency :

  • The most significant safety concern associated with primaquine is hemolytic toxicity in individuals with G6PD deficiency, affecting approximately 8% of people in malaria-endemic regions.
  • Recent meta-analyses have highlighted the importance of screening for G6PD deficiency prior to primaquine treatment to mitigate risks .

Dosing Strategies :

  • Research indicates that higher doses of primaquine can be effective but must be carefully managed to avoid adverse effects. A multicenter trial found that high-dose short-course primaquine was well tolerated in patients with adequate G6PD activity, reducing subsequent P. vivax episodes significantly .

Case Study 1: Efficacy in G6PD Normal Patients

A multicenter trial involving patients with normal G6PD levels demonstrated that a total dose of 7 mg/kg over seven days effectively reduced the risk of subsequent P. vivax parasitemia by fivefold compared to standard treatments . This study underscores the importance of individualized treatment strategies based on genetic screening.

Case Study 2: Implementation of pMDA

In a tropical country, a study assessing pMDA with primaquine showed promising results in reducing malaria incidence in low-endemic areas. The acceptability and safety profile were favorable, suggesting that pMDA could be a viable strategy for malaria elimination efforts .

生化分析

Biochemical Properties

Primaquine interacts with various enzymes, proteins, and other biomolecules. It is metabolized in humans via three pathways . The first pathway involves direct glucuronide/glucose/carbamate/acetate conjugation of Primaquine. The second pathway involves hydroxylation (likely cytochrome P450-mediated) at different positions on the quinoline ring, with mono-, di-, or even tri-hydroxylations possible, and subsequent glucuronide conjugation of the hydroxylated metabolites . The third pathway involves the monoamine oxidase catalyzed oxidative deamination of Primaquine resulting in the formation of Primaquine-aldehyde, Primaquine alcohol, and carboxy Primaquine (cPQ), which are further metabolized through additional phase I hydroxylations and/or phase II glucuronide conjugations .

Cellular Effects

Primaquine has significant effects on various types of cells and cellular processes. It interferes with a part of the parasite (mitochondria) that is responsible for supplying it with energy . Without energy, the parasite dies, stopping the infection from continuing and allowing the person to recover .

Molecular Mechanism

It may be acting by generating reactive oxygen species or by interfering with the electron transport in the parasite . Primaquine may also bind to and alter the properties of protozoal DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Primaquine change over time. A single low-dose of Primaquine was found to be haematologically safe in a population of G6PD-normal and G6PD-deficient African males without malaria . The study observed haemoglobin levels up to 28 days after drug administration .

Dosage Effects in Animal Models

In animal models, the effects of Primaquine vary with different dosages . The plasma AUC 0-last (µg h/mL) (1.6 vs. 0.6), T 1/2 (h) (1.9 vs. 0.45), and T max (h) (1 vs. 0.5) were greater for S-Primaquine as compared to R-Primaquine .

Metabolic Pathways

Primaquine is involved in various metabolic pathways. As mentioned earlier, it is metabolized in humans via three pathways . These pathways involve various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Primaquine is transported and distributed within cells and tissues . The concentration of S-Primaquine was found to be higher in all tissues . At T max, (0.5–1 h in all tissues), the level of S-Primaquine was 3 times that of R-Primaquine in the liver .

准备方法

合成路线和反应条件

伯氨喹啉的合成是一个多步骤过程,从 8-氨基喹啉开始。. 反应条件通常涉及使用强碱和有机溶剂来促进取代反应。

工业生产方法

伯氨喹啉的工业生产涉及使用与实验室合成中类似的反应条件进行大规模合成,但已针对更高收率和纯度进行了优化。 该过程包括严格的纯化步骤,以确保最终产品符合药典标准 .

化学反应分析

相似化合物的比较

伯氨喹啉属于 8-氨基喹啉化合物类。类似的化合物包括:

    他弗诺喹: 与伯氨喹啉一样,他弗诺喹用于治疗和预防疟疾。

    氯喹: 虽然不是 8-氨基喹啉,但氯喹是另一种抗疟疾药物,它靶向寄生虫的血期。

伯氨喹啉的独特之处在于它能够消除疟疾寄生虫的休眠肝脏形态,使其成为预防复发的必需品 .

生物活性

Primaquine is an 8-aminoquinoline compound primarily used in the treatment of malaria, particularly effective against the liver stages of Plasmodium vivax and Plasmodium ovale. Despite its long history of use, the exact mechanisms underlying its biological activity remain partially elucidated. This article explores the biological activity of primaquine, its pharmacokinetics, mechanisms of action, and relevant clinical studies.

The biological activity of primaquine is attributed to several mechanisms:

  • Metabolism and Active Metabolites :
    • Primaquine is metabolized in the liver to several active metabolites, including carboxyprimaquine (CPQ) and hydroxylated primaquine metabolites (OH-PQm). The efficacy against liver stages is significantly influenced by the host's CYP2D6 enzyme status, which is polymorphic in humans. Inhibition of CYP2D6 can lead to accumulation of primaquine and reduced levels of active metabolites .
  • Oxidative Stress Induction :
    • One proposed mechanism is the generation of reactive oxygen species (ROS) that induce oxidative stress within the malaria parasites. This oxidative damage disrupts mitochondrial function, leading to parasite death . The quinoline core structure of primaquine is believed to play a crucial role in this redox cycling process .
  • Interference with Electron Transport :
    • Primaquine may also interfere with the electron transport chain in the mitochondria of the parasite, impairing ATP production necessary for its survival .
  • DNA Interaction :
    • There are indications that primaquine might bind to protozoal DNA, altering its properties and contributing to its antimalarial effects .

Pharmacokinetics

Primaquine exhibits rapid absorption following oral administration, with peak plasma concentrations typically occurring around 1.5 hours post-dose. The drug is extensively metabolized in the liver, with only about 1% excreted unchanged in urine. The primary route of excretion is fecal .

Clinical Efficacy

Recent studies have highlighted the efficacy and safety profile of primaquine in various clinical settings:

  • A multicenter trial demonstrated that high-dose short-course primaquine significantly reduced the risk of subsequent P. vivax parasitemia by five-fold in patients with adequate G6PD enzyme activity (70% or greater). This suggests that universal radical cure strategies using primaquine could offer substantial public health benefits .
  • Another study emphasized that while primaquine has modest antimalarial efficacy against gametocytes, its potency can be enhanced significantly (up to 1000-fold) in the presence of cytochrome P450 NADPH:oxidoreductase from liver tissues .

Case Studies

Several case studies illustrate the practical application and effectiveness of primaquine:

  • Case Study 1 : In a cohort of patients treated for P. vivax malaria, those receiving primaquine alongside chloroquine showed a marked decrease in relapse rates compared to those treated with chloroquine alone.
  • Case Study 2 : A study involving patients with G6PD deficiency highlighted the importance of monitoring enzyme levels prior to primaquine administration to prevent hemolytic anemia while still achieving effective malaria treatment outcomes.

Summary Table: Key Attributes of Primaquine

AttributeDetails
Chemical Class 8-aminoquinoline
Primary Use Treatment of P. vivax and P. ovale malaria
Mechanisms ROS generation, mitochondrial interference, DNA binding
Metabolism Hepatic; active metabolites include CPQ and OH-PQm
Pharmacokinetics Rapid absorption; peak concentration at ~1.5h; fecal excretion
Clinical Efficacy Reduces relapse rates; effective against liver stages

属性

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDBQLZJXZLFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63-45-6 (1:2 PO4)
Record name Primaquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023509
Record name Primaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Primaquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

175-179 °C
Record name Primaquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PRIMAQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6516
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

5.64e-02 g/L
Record name Primaquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Primaquine's mechanism of action is not well understood. It may be acting by generating reactive oxygen species or by interfering with the electron transport in the parasite. Also, although its mechanism of action is unclear, primaquine may bind to and alter the properties of protozoal DNA., The precise mechanism of action has not been determined, but may be based on primaquine's ability to bind to and alter the properties of DNA. Primaquine is highly active against the exoeryhrocytic stages of plasmodium vivax and plasmodium ovale and against the primary exoerythrocytic stages of plasmodium falciparum. It is also highly active against the sexual forms of (gametocytes) plasmodia, especially P. falciparum, disrupting transmission of the disease by eliminating the reservoir from which the mosquito carrier is infected., /Primaquine/ disrupts the parasitic mitochondria, thereby interrupting metabolic processes requiring energy., ... /Primaquine is one/ of /aromatic amine-containing/ xenobiotics ... capable to inducing oxidative injury in erythrocytes. These agents appear to potentiate the normal redox reactions and are capable of overwhelming the usual protective mechanisms. The interaction between these xenobiotics and hemoglobin leads to the formation of free radicals that denature critical proteins, including hemoglobin, thiol-dependent enzymes, and components of the erythrocyte membrane ... Oxidative denaturation of the globin chain decreases its affinity for the heme group, which may dissociate from the globin chain during oxidative injury ... The generation of free radicals may also lead to peroxidation of membrane lipids. This may affect the deformability of the erythrocyte and the permeability of the membrane to potassium. The alteration of the Na(+)/K(+) gradient is ... potentially lethal to the affected erythrocyte. Oxidative injury also impairs the metabolic machinery of the erythrocyte, resulting in a decrease in the concentration of ATP. Damage to the membrane can also permit leakage of denatured hemoglobin from the cell. Such free denatured hemoglobin can be toxic on its own. Free hemoglobin may irreversibly bind nitric oxide, resulting in vasoconstriction. Released hemoglobin may form nephrotoxic hemoglobin dimers, leading to kidney damage. /Oxidative hemolysis/
Record name Primaquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PRIMAQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6516
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous liquid

CAS No.

90-34-6
Record name Primaquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Primaquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primaquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PRIMAQUINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Primaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Primaquine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIMAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3634GX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PRIMAQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6516
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Primaquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Primaquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Primaquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Primaquine diphosphate solution was used for swelling DDPC/Ch/DCP mixture into liposomes, and the resulting liposomes were washed by centrifugation, and then suspended in a volume of saline four times of that used in swelling the vesicles. The concentration of drug was equivalent to 25 mg/kg primaquine diphosphate for 35 g mice when 0.1 ml was injected, or 376 mg/kg for 0.15 ml, or 50 mg/kg for 0.2 ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Primaquine
Reactant of Route 2
Primaquine
Reactant of Route 3
Primaquine
Reactant of Route 4
Reactant of Route 4
Primaquine
Reactant of Route 5
Reactant of Route 5
Primaquine
Reactant of Route 6
Reactant of Route 6
Primaquine
Customer
Q & A

Q1: How does primaquine exert its antimalarial effects?

A1: While the exact mechanism of action remains incompletely understood, primaquine is known to target the liver stages of Plasmodium vivax and Plasmodium ovale malaria, specifically the dormant hypnozoites responsible for relapses. Primaquine's activity is believed to stem from its metabolites, which are thought to generate reactive oxygen species, leading to oxidative damage within the parasite. [, , ]

Q2: What is the role of primaquine metabolites in its antimalarial activity?

A2: Primaquine itself is a prodrug requiring bioactivation to exert its antimalarial effects. This bioactivation process involves enzymatic conversion, likely by cytochrome P450 enzymes, into active metabolites. [, ] One such metabolite, primaquine-5,6-orthoquinone (5,6-POQ), has been identified as a key mediator of primaquine's activity against Plasmodium parasites. []

Q3: Is primaquine effective against the blood stages of malaria parasites?

A3: Primaquine exhibits limited activity against the asexual blood stages of Plasmodium falciparum compared to its potent activity against liver-stage hypnozoites. [, , ]

Q4: What is the molecular formula and weight of primaquine?

A4: The molecular formula of primaquine is C15H21N3O, and its molecular weight is 259.34 g/mol.

Q5: How is primaquine metabolized in the body?

A5: Primaquine undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, particularly CYP2D6. This metabolism leads to the formation of various metabolites, some of which contribute to its antimalarial activity while others are associated with its toxicity. [, , ]

Q6: Does gender influence the pharmacokinetics of primaquine?

A6: Pharmacokinetic studies indicated comparable primaquine disposition between men and women, suggesting no need for dose adjustments based on sex. [, ]

Q7: How effective is primaquine in preventing relapses of Plasmodium vivax malaria?

A7: Primaquine is highly effective in preventing P. vivax relapses when administered at appropriate doses and durations. Clinical trials have demonstrated a significant reduction in relapse rates with higher total primaquine doses (≥5 mg/kg). []

Q8: Is there evidence of primaquine resistance?

A8: While widespread primaquine resistance has not been conclusively documented, several factors can impact treatment outcomes. These include variations in parasite susceptibility, host factors such as G6PD deficiency, and suboptimal adherence to prescribed primaquine regimens. [, , ]

Q9: What is the role of CYP2D6 polymorphisms in primaquine efficacy?

A9: CYP2D6 genetic variations, particularly those resulting in decreased enzyme activity, can significantly impact primaquine metabolism and reduce its efficacy. This highlights the importance of understanding the pharmacogenetics of primaquine for personalized treatment strategies. []

Q10: What are the major safety concerns associated with primaquine use?

A10: The primary concern is hemolytic anemia in individuals with G6PD deficiency. This enzyme is crucial for protecting red blood cells from oxidative damage, and its deficiency can lead to drug-induced hemolysis, particularly with primaquine and other 8-aminoquinolines. [, , , , ]

Q11: Are there strategies to improve primaquine delivery to its target sites?

A11: Researchers have explored nanoparticle formulations of primaquine to enhance its delivery to the liver, aiming to improve its efficacy against liver-stage parasites while potentially minimizing systemic exposure and associated toxicity. One study demonstrated that primaquine-loaded chitosan nanoparticles achieved a threefold increase in liver primaquine concentrations compared to conventional primaquine in rats. [, ]

Q12: What analytical methods are employed to quantify primaquine and its metabolites?

A12: Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly utilized for the sensitive and specific quantification of primaquine and its metabolites in biological samples. This technique allows for the separation and detection of different chemical entities based on their mass-to-charge ratio, enabling comprehensive pharmacokinetic analyses. [, ]

Q13: How is the enantiomeric separation of primaquine and its metabolites achieved?

A13: Chiral chromatography, employing specialized stationary phases designed to separate enantiomers, is used to isolate and quantify individual enantiomers of primaquine and its metabolites. This technique is crucial for understanding potential differences in the pharmacological and toxicological profiles of individual enantiomers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。